N-benzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
Overview
Description
N-benzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide, also known as BTCP, is a chemical compound that has been widely studied for its potential use in scientific research. BTCP is a synthetic compound that belongs to the class of bicyclic amides and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-benzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide is not fully understood, but it is believed to act on the central nervous system by binding to specific receptors in the brain. This compound has been shown to bind to the mu-opioid receptor, which is involved in pain regulation and reward pathways. This compound has also been shown to affect the levels of various neurotransmitters, such as dopamine and serotonin, which play a role in mood regulation and addiction.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to have analgesic properties, meaning it can reduce pain sensations. This compound has also been shown to have sedative properties, which can help to reduce anxiety and promote relaxation. Additionally, this compound has been shown to have anticonvulsant properties, which can help to prevent seizures. This compound has also been shown to affect the levels of various neurotransmitters in the brain, which can have an impact on mood, addiction, and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide in lab experiments is its well-established synthesis method, which allows for easy production of the compound. Additionally, this compound has a wide range of biochemical and physiological effects, making it a versatile compound for research purposes. However, one limitation of using this compound in lab experiments is its potential for abuse and addiction. Therefore, it is important to use caution when handling and administering this compound in lab settings.
Future Directions
There are many future directions for research on N-benzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, this compound has been shown to have potential as a treatment for various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Scientific Research Applications
N-benzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of effects on the central nervous system, including analgesic, anticonvulsant, and sedative properties. This compound has also been shown to have potential as a treatment for drug addiction and withdrawal symptoms. Additionally, this compound has been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Properties
IUPAC Name |
N-benzyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-15(2)16(3)9-10-17(15,21-14(16)20)13(19)18-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYNVIGGLFMVPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)NCC3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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